molecular formula C29H29N5O4S B2536151 N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1037168-19-6

N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

Cat. No. B2536151
CAS RN: 1037168-19-6
M. Wt: 543.64
InChI Key: ZPODCKYXBLPVNY-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a useful research compound. Its molecular formula is C29H29N5O4S and its molecular weight is 543.64. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

  • The compound N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is structurally related to compounds synthesized for diverse purposes. For instance, N-(Quinolin-6-yl)furan-2-carboxamide derivatives underwent modifications like nitration, bromination, formylation, and acylation, showcasing the versatility in chemical modifications for potential applications in various fields (El’chaninov & Aleksandrov, 2017).

Biological Activity

  • Antimycobacterial Activity :

    • Compounds with structural similarities, such as hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, demonstrated significant in vitro antimycobacterial activity, indicating potential applications in combating infections caused by Mycobacterium tuberculosis (Kantevari et al., 2011).
  • Enzyme Inhibition :

    • Analogues of furan-amidines were evaluated as inhibitors of NQO2 (NRH: quinone oxidoreductase 2), an enzyme of interest in cancer chemotherapy and malaria treatment. The study provided insights into structural activity relationships, informing potential therapeutic applications of related compounds (Alnabulsi et al., 2018).
  • Antiprotozoal Agents :

    • Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized and showed strong DNA affinities. The compounds demonstrated in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
  • Anticancer Activity :

    • Novel derivatives of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides demonstrated significant anticancer activity. The study explored the structure–activity relationship, highlighting the potential of these compounds in developing anticancer therapeutics (El Rayes et al., 2019).
  • Antiulcer Activity :

    • Synthesized 2-[5-substituted-1-H-benzo(d) imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H) ones exhibited notable antiulcer activity in different rat models, indicating their potential use in treating ulcers (Patil et al., 2010).

Potential Applications in Materials Science

  • The synthesis and properties of various derivatives, including those related to this compound, have implications in material science, particularly in the development of polymers and organic dyes for applications like dye-sensitized solar cells (Gupta et al., 2010; Zhang et al., 2018).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O4S/c1-18(2)19-9-11-20(12-10-19)31-26(36)17-39-29-33-23-8-4-3-7-22(23)27-32-24(28(37)34(27)29)13-14-25(35)30-16-21-6-5-15-38-21/h3-12,15,18,24H,13-14,16-17H2,1-2H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPODCKYXBLPVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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